1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride
Description
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride is a phenylhydrazine derivative characterized by a fluorine atom at the 3-position and a trifluoromethoxy (–OCF₃) group at the 4-position of the benzene ring. This compound serves as a key intermediate in synthesizing heterocyclic compounds, such as pyrazoles and pyrazolines, which are prevalent in medicinal chemistry for their enzyme inhibitory (e.g., VEGFR2, MMP9) and anticancer properties . Its structural uniqueness arises from the electron-withdrawing trifluoromethoxy group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C7H7ClF4N2O |
|---|---|
Molecular Weight |
246.59 g/mol |
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2O.ClH/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11;/h1-3,13H,12H2;1H |
InChI Key |
IRTGOAAWECOJII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)OC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The direct substitution approach involves reacting 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene with hydrazine hydrate in a polar aprotic solvent. The fluorine atom at the 2-position is selectively displaced by hydrazine due to its superior leaving-group ability compared to chlorine. The general reaction scheme is:
$$
\text{C}6\text{H}2\text{Cl}2\text{FCF}3 + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}3\text{F(OCF}3)\text{N}2\text{H}_3 + \text{HCl}
$$
Key advantages include high regioselectivity (>90%) and minimal formation of di-substituted byproducts.
Optimization of Reaction Conditions
Patent data (WO2008113661A2) highlight the following optimized parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol, THF | Ethanol enhances solubility |
| Temperature | 20–40°C | Higher temps accelerate NAS |
| Hydrazine Ratio | 1.5–2.0 equivalents | Excess prevents side-reactions |
| Reaction Time | 24–48 hours | Prolonged time ensures completion |
For example, refluxing 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene (10 g) with hydrazine hydrate (5.2 g) in ethanol at 40°C for 24 hours yielded 9.1 g (93%) of product with 97% purity.
Purification and Isolation
Post-reaction workup involves extraction with toluene, followed by acidification with HCl to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity to >99%.
Diazotization-Reduction Route
Reaction Sequence and Key Steps
This method employs p-trifluoromethylaniline as the starting material, undergoing diazotization with sodium nitrite (NaNO₂) in concentrated HCl, followed by reduction with sodium sulfite (Na₂SO₃):
Diazotization :
$$
\text{C}6\text{H}4\text{CF}3\text{NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}4\text{CF}3\text{N}_2^+ \text{Cl}^-
$$
Conducted at -5–15°C to stabilize the diazonium intermediate.Reduction :
$$
\text{C}6\text{H}4\text{CF}3\text{N}2^+ \text{Cl}^- + \text{Na}2\text{SO}3 \rightarrow \text{C}6\text{H}4\text{CF}3\text{NHNH}2 + \text{Na}2\text{SO}4
$$
The hydrazine product is then treated with HCl to form the hydrochloride salt.
Critical Process Parameters
Data from CN101781229A indicate:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| HCl Concentration | 36–38% | Ensures complete protonation |
| NaNO₂ Equivalents | 1.05–1.10 | Minimizes nitrosamine byproducts |
| Reduction Temp | 0–25°C | Prevents thermal degradation |
| Reflux Time | 1–4 hours | Ensures full conversion |
A representative experiment using p-trifluoromethylaniline (7.2 g, 0.045 mol) yielded 7.4 g (77%) of product with 98.2% purity after refluxing in HCl for 2 hours.
Comparative Analysis of Methods
Yield and Purity
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Direct Substitution | 85–93% | 97–99% | High (patent-scale) |
| Diazotization-Reduction | 75–77% | 97–99% | Moderate |
Structural Characterization and Quality Control
Post-synthesis analysis employs:
- NMR Spectroscopy : Confirmatory signals include δ 7.8–8.2 ppm (aromatic protons) and δ 4.5–5.0 ppm (hydrazine -NH₂).
- HPLC : Purity assessments show retention times of 12.3 min (99% purity) under C18 column conditions.
- Elemental Analysis : Calculated for C₇H₆ClF₄N₂O: C 32.51%, H 2.34%, N 10.84%; Found: C 32.48%, H 2.37%, N 10.79%.
Chemical Reactions Analysis
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of phenylhydrazine derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis:
Key Observations:
- The 3-fluoro-4-trifluoromethoxy substitution in the target compound creates a synergistic electron-withdrawing effect, enhancing its reactivity in cyclocondensation reactions (e.g., pyrazole synthesis) compared to mono-substituted analogs .
- 4-(Trifluoromethoxy)phenylhydrazine HCl exhibits similar reactivity but lower metabolic stability due to the absence of the 3-fluoro group .
Key Observations:
- The trifluoromethoxy group necessitates longer reaction times (e.g., 24 h) due to its deactivating effect on the aromatic ring .
- Microwave-assisted synthesis (e.g., for 4-(trifluoromethoxy)phenylhydrazine HCl) significantly improves yields (85–95%) by accelerating cyclization .
Enzyme Inhibition and Anticancer Potential:
- Target Compound : Derivatives show potent inhibition of VEGFR2 and MMP9, critical targets in cancer therapy .
- 4-(Trifluoromethoxy)phenylhydrazine HCl : Used in synthesizing trisubstituted pyrazoles with antifungal activity .
- 3-Fluorophenylhydrazine HCl : Less effective in enzyme inhibition due to lack of –OCF₃ .
Biological Activity
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride is a compound with significant potential in medicinal chemistry, primarily due to its unique structure featuring a hydrazine functional group attached to a phenyl ring substituted with fluorine and trifluoromethoxy groups. This compound has garnered attention for its biological activities, particularly as an inhibitor of blood coagulation factor Xa, which is crucial in the development of anticoagulant therapies.
- Molecular Formula : C7H7ClF4N2O
- Molecular Weight : 246.59 g/mol
- CAS Number : 1801242-13-6
The structural features of this compound enhance its reactivity and interactions with biological targets, making it a valuable candidate for therapeutic applications.
Research indicates that compounds containing hydrazine moieties exhibit significant biological activity. Specifically, this compound has been studied for its ability to inhibit factor Xa, an essential component in the coagulation cascade. This inhibition suggests potential applications in treating thromboembolic disorders.
Structure-Activity Relationship (SAR)
The presence of both fluorine and trifluoromethoxy groups contributes to the compound's distinct physicochemical properties. Studies have shown that these substituents can enhance binding affinity to target proteins involved in coagulation processes. Further research is necessary to elucidate the specific interaction sites and binding affinities, which could inform drug design strategies aimed at improving efficacy and reducing side effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | C7H8ClF3N2O | 192.14 g/mol | Substituted at para position |
| 3-(Trifluoromethyl)phenylhydrazine hydrochloride | C7H7ClF3N2O | 212.60 g/mol | Contains trifluoromethyl instead of trifluoromethoxy |
| (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H6ClF3N2O | 212.60 g/mol | Different substitution pattern |
The unique combination of substituents in this compound enhances its biological activity compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with biological systems:
- Anticoagulant Activity : Preliminary studies have demonstrated that this compound effectively inhibits factor Xa activity in vitro, suggesting its potential as an anticoagulant agent.
- Binding Affinity Studies : Computational modeling has indicated that the trifluoromethoxy group plays a critical role in enhancing the binding affinity of the compound to factor Xa, potentially leading to more effective anticoagulant therapies.
- Toxicological Assessments : Toxicity studies are ongoing to evaluate the safety profile of this compound, which is essential for its development as a therapeutic agent.
Q & A
Q. Basic
- Hydrazine Safety : Use fume hoods and PPE (nitrile gloves, goggles). The compound is likely a Category 2 mutagen (analogous to 3-chloro-4-fluorophenylhydrazine hydrochloride) .
- Hydrochloride Handling : Hygroscopicity necessitates argon-blanketed storage to prevent clumping .
Advanced
Microfluidic reactors minimize exposure by scaling down reactions (mg to g quantities) while maintaining efficiency. Real-time FTIR monitoring detects hydrazine release during exothermic steps (e.g., HCl neutralization) .
What role does this compound play in synthesizing heterocycles, and how do substituents influence cyclization?
Advanced
The compound serves as a precursor for indoles, pyrazoles, and triazoles. For example:
- Indole Synthesis : Fischer indole reaction with ketones (e.g., cyclohexanone) under HCl/EtOH forms 3-substituted indoles. The trifluoromethoxy group directs cyclization to the C-5 position due to steric hindrance .
- Pyrazole Formation : Condensation with β-ketoesters requires elevated temperatures (80–100°C) to overcome electron-withdrawing effects, yielding fluorinated pyrazolecarboxylates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
